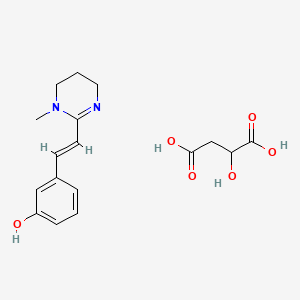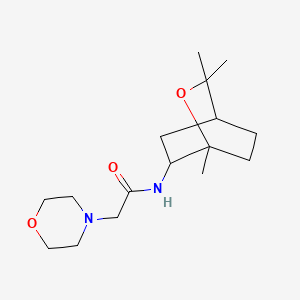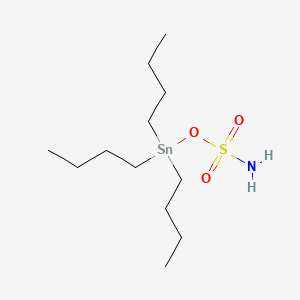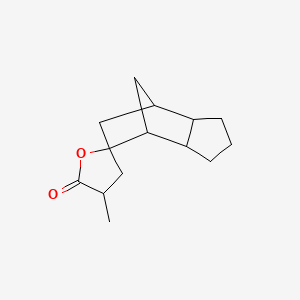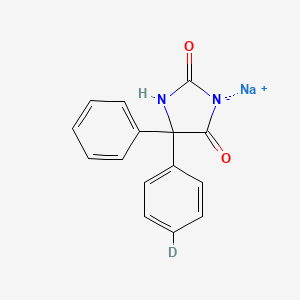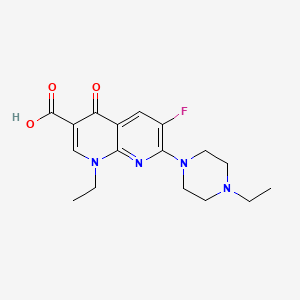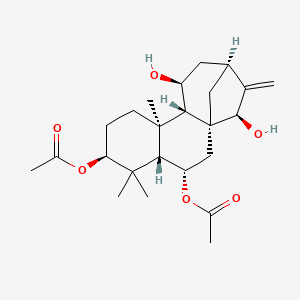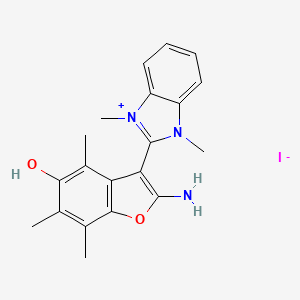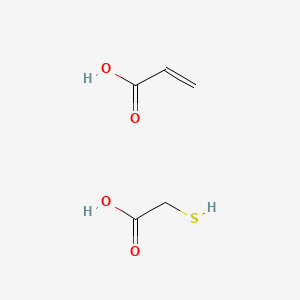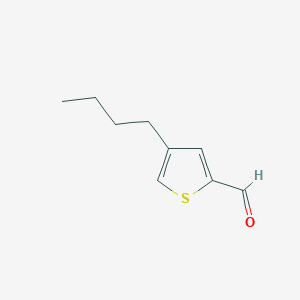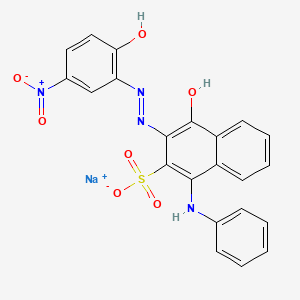
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate is a synthetic azo dye. It is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator. The compound is characterized by its complex structure, which includes both aromatic and azo groups, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate typically involves the diazotization of 2-methoxy-5-nitroaniline followed by coupling with N-phenyl-γ-acid. The reaction conditions require precise control of temperature and pH to ensure the successful formation of the azo bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale diazotization and coupling reactions, with careful monitoring to maintain the quality and consistency of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used
Aplicaciones Científicas De Investigación
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing for its vibrant and stable color properties
Mecanismo De Acción
The compound exerts its effects primarily through its azo and hydroxyl groups. The azo group can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with various substrates. These interactions enable the compound to act as a pH indicator and a dye. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using staining techniques .
Comparación Con Compuestos Similares
- 5-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
- 4-Hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-(phenylamino)-2-naphthalenesulfonic acid sodium salt
Comparison: Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it has a higher stability and a broader range of applications in various fields .
Propiedades
Número CAS |
94247-73-1 |
|---|---|
Fórmula molecular |
C22H15N4NaO7S |
Peso molecular |
502.4 g/mol |
Nombre IUPAC |
sodium;1-anilino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H16N4O7S.Na/c27-18-11-10-14(26(29)30)12-17(18)24-25-20-21(28)16-9-5-4-8-15(16)19(22(20)34(31,32)33)23-13-6-2-1-3-7-13;/h1-12,23,27-28H,(H,31,32,33);/q;+1/p-1 |
Clave InChI |
NDGWXZGUWCTGKF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



